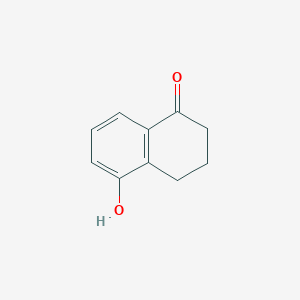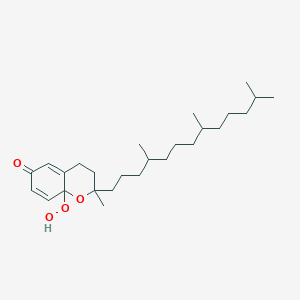
5-Hidroxi-1-tetralona
Descripción general
Descripción
5-Hidroxi-1-tetralona: es un compuesto orgánico con la fórmula molecular C10H10O2 . También se conoce por otros nombres como 1(2H)-Nafta-1-ona, 3,4-dihidro-5-hidroxi- y 1,2,3,4-tetrahidro-5-hidroxinaftalen-1-ona . Este compuesto se caracteriza por un grupo hidroxilo unido a la quinta posición de una estructura de tetralona, que es un anillo de naftaleno parcialmente hidrogenado con un grupo cetona.
Aplicaciones Científicas De Investigación
5-Hidroxi-1-tetralona tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5-Hidroxi-1-tetralona implica su interacción con objetivos y vías moleculares específicas:
Objetivos Moleculares: El grupo hidroxilo y el grupo cetona en el compuesto le permiten participar en enlaces de hidrógeno y otras interacciones con enzimas y receptores.
Vías Involucradas: Puede actuar como un intermedio en varias vías bioquímicas, incluidas las que participan en el metabolismo de ciertos fármacos y la síntesis de moléculas orgánicas complejas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Uno de los principales métodos para sintetizar 5-Hidroxi-1-tetralona implica la reducción catalítica de 1,5-dihidroxinaftaleno . El proceso incluye disolver 1,5-dihidroxinaftaleno en una solución alcohólica acuosa y reaccionar con hidrógeno gaseoso en presencia de un catalizador de paladio y un hidróxido de metal alcalino . Este método es conocido por sus condiciones de reacción relativamente suaves y alto rendimiento de producto puro.
Métodos de Producción Industrial: La producción industrial de this compound generalmente sigue la misma ruta de síntesis que se describe anteriormente, utilizando reactores a gran escala y condiciones optimizadas para asegurar una alta eficiencia y pureza. El uso de catalizadores de paladio y condiciones controladas de hidrogenación son cruciales para mantener la calidad del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones: 5-Hidroxi-1-tetralona se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El grupo cetona se puede reducir para formar un alcohol.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución para formar éteres o ésteres.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Reactivos como haluros de alquilo y cloruros de ácido se utilizan para reacciones de sustitución.
Productos Principales:
Oxidación: Formación de derivados de this compound con grupos cetona o ácido carboxílico adicionales.
Reducción: Formación de 5-hidroxi-1-tetralol.
Sustitución: Formación de diversos éteres y ésteres dependiendo de los sustituyentes utilizados.
Comparación Con Compuestos Similares
Compuestos Similares:
- 1,2,3,4-Tetrahidro-5-hidroxinaftalen-1-ona
- 1(2H)-Nafta-1-ona, 3,4-dihidro-5-hidroxi-
- 5-Hidroxi-α-tetralona
Comparación: 5-Hidroxi-1-tetralona es único debido a su posición específica del grupo hidroxilo y la presencia de un grupo cetona. Esta disposición estructural le permite participar en una amplia gama de reacciones químicas y lo convierte en un intermedio valioso en la síntesis de diversos compuestos orgánicos. Su capacidad para actuar como reactivo de etiquetado fluorescente y su papel como metabolito de ciertos fármacos resaltan aún más su singularidad en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZCRZRQHFRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057700 | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28315-93-7 | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28315-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028315937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-1-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8605DD71BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)

